POLYGLYCERYL-10 HEPTAOLEATE
Description
Properties
CAS No. |
103175-09-3 |
|---|---|
Molecular Formula |
C8H20BrN |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Polyglyceryl 10 Heptaoleate
Esterification Pathways of Polyglycerin-10 with Oleic Acid
The primary method for producing polyglyceryl-10 heptaoleate is through the direct esterification of polyglycerin-10 with oleic acid. atamanchemicals.comspecialchem.com This process involves the reaction of the hydroxyl groups of the polyglycerin-10 with the carboxylic acid groups of oleic acid to form ester bonds, with the removal of water. cir-safety.org
Chemical Catalysis in this compound Synthesis
Chemical catalysis is a common method for synthesizing polyglyceryl esters. Industrial production typically involves direct esterification at high temperatures, ranging from 160-230°C, under reduced pressure to facilitate the removal of water produced during the reaction. acs.orgunimi.it This process often utilizes homogeneous acid or alkaline catalysts, which require a neutralization step at the end of the reaction. acs.orgunimi.it
A patented method for synthesizing polyglyceryl-10 oleate (B1233923) involves a two-step process. First, glycerol (B35011) is polymerized to create polyglycerin-10 using a combined catalyst of NaOH, KOH, MgO, and Al2O3. google.com The resulting polyglycerin-10 is then esterified with oleic acid using another combined catalyst of NaOH, KOH, MgO, and Al2O3 to produce polyglyceryl-10 oleate. google.com This method is reported to enhance reaction efficiencies and improve product purity. google.com
Table 1: Example of Reaction Conditions for Chemical Synthesis of Polyglyceryl-10 Oleate
| Parameter | Value |
| Polymerization Temperature | 200-300°C |
| Polymerization Pressure | 0.1-0.2 MPa |
| Polymerization Time | 4-6 hours |
| Esterification Temperature | 265°C |
| Esterification Pressure | 0.115 MPa |
| Esterification Time | 2.5 hours |
| Catalyst (Polymerization) | NaOH, KOH, MgO, Al2O3 |
| Catalyst (Esterification) | NaOH, KOH, MgO, Al2O3 |
Data sourced from a patent for the synthesis of polyglyceryl-10 oleate. google.com
Biocatalytic Approaches (Enzymatic Esterification) for POLYGLYCEROL ESTERS
Enzymatic esterification, using lipases as biocatalysts, presents a milder and more selective alternative to chemical catalysis for producing polyglyceryl esters. nih.gov This method offers several advantages, including lower reaction temperatures (around 80°C), no need for a final neutralization step, and the potential for catalyst recycling, which can reduce production costs. acs.orgunimi.it
Lipases like Novozym 435 and Lipozyme 435 have been successfully used in the solvent-free synthesis of various polyglyceryl fatty acid esters. nih.govnih.govresearchgate.net For instance, the enzymatic synthesis of polyglyceryl-2 stearic acid esters was optimized at 80°C with a 1:1.8 reactant ratio and 2.7% w/w enzyme loading. acs.orgnih.gov The biocatalyst in this process was successfully recycled up to 20 times. acs.orgnih.gov
The removal of water, a byproduct of the esterification reaction, is crucial for driving the reaction towards the desired product. srce.hrresearchgate.net Techniques such as nitrogen flushing or the use of molecular sieves can be employed for this purpose. researchgate.net A solvent-free synthesis of polyglyceryl-10 laurate and caprylate using N2 flushing for water removal resulted in complete conversion of the fatty acid. researchgate.net
Novel Synthetic Routes and Derivatization Strategies
Recent research has explored novel synthetic pathways for polyglyceryl esters. One such approach involves the use of microwave irradiation to accelerate the synthesis of natural surfactants from polyglycerol and rice bran oil fatty acids. researchgate.net Another innovative method utilizes glycerol carbonate as a raw material, reacting it with carboxylic acids in the presence of a base catalyst at temperatures between 170°C and 250°C. researchgate.net
A recent patent describes the synthesis of a polyglycerol partial ester by esterifying a polyglycerol mixture with a poly(hydroxycarboxylic) acid, a dicarboxylic acid (like azelaic or sebacic acid), and oleic acid. wipo.int
Reaction Condition Optimization for High Yield and Purity of this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reactant molar ratio, catalyst concentration, and reaction time. nih.govbeilstein-journals.org
For enzymatic synthesis, studies have shown that factors like the substrate molar ratio and methods for water removal significantly impact the reaction's efficiency. researchgate.net For example, in the synthesis of polyglyceryl fatty acid esters using Lipozyme 435, optimal conditions were found to be a reaction temperature of 84.48°C, a reaction time of 6 hours, a polyglycerol to fatty acid molar ratio of 1.35:1, and an enzyme usage of 1.41 wt%. nih.govresearchgate.net
The use of machine learning-guided strategies is an emerging approach to accelerate the optimization of reaction conditions, balancing exploration and exploitation to efficiently identify optimal parameters. beilstein-journals.org
Table 2: Optimized Conditions for Enzymatic Synthesis of Polyglyceryl Fatty Acid Esters
| Parameter | Optimal Value |
| Reaction Temperature | 84.48°C |
| Reaction Time | 6 hours |
| Molar Ratio (Polyglycerol:Fatty Acid) | 1.35:1 |
| Enzyme Usage | 1.41 wt% |
Data from a study on the synthesis of polyglyceryl fatty acid esters using Lipozyme 435. nih.govresearchgate.net
Sustainable and Green Chemistry Principles in Polyglycerol Ester Production
The production of polyglyceryl esters aligns with the principles of green chemistry, primarily through the use of renewable resources. scispace.com
Utilization of Bio-Based Feedstocks
Polyglycerol esters are synthesized from raw materials that can be derived from renewable vegetable oils. mdpi.com The polyglycerol backbone is produced from glycerol, a byproduct of biodiesel production, while the fatty acid component, oleic acid, is sourced from vegetable oils like sunflower or olive oil. specialchem.commdpi.comnih.gov This reliance on bio-based feedstocks makes polyglyceryl esters a more sustainable alternative to petroleum-derived surfactants. mdpi.com
The trend towards using bio-based feedstocks is driven by both consumer demand for natural ingredients and sustainability regulations. palsgaard.comcredenceresearch.com Some companies are even exploring the use of second-generation feedstocks, such as post-industrial residues from olive oil refining, to produce polyglyceryl esters, further enhancing their sustainability profile by avoiding competition with food crops. evonik.com
Advanced Structural Elucidation and Conformation Studies of Polyglyceryl 10 Heptaoleate
Spectroscopic Analysis of Polyglycerol Backbone and Oleate (B1233923) Linkages
Spectroscopic methods are fundamental in characterizing the intricate structure of Polyglyceryl-10 Heptaoletate. These techniques provide detailed information about the polyglycerol backbone and the nature of the ester bonds with oleic acid.
Nuclear Magnetic Resonance (NMR) for Branching and Esterification Degree
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for determining the average degree of polymerization of the polyglycerol moiety, the extent of branching, and the degree of esterification. Both ¹H and ¹³C NMR are employed to gain a comprehensive structural picture.
In ¹H NMR analysis, specific proton signals are integrated to quantify the ratio of glycerol (B35011) units to fatty acid chains. The signals corresponding to the CH and CH₂ protons of the polyglycerol backbone appear in a distinct region of the spectrum compared to the signals from the protons of the oleate chains. The degree of esterification is calculated by comparing the integrated signal intensity of the acyl-linked glycerol protons with that of the free hydroxyl-bearing protons. Furthermore, the complexity of the signals in the polyglycerol region can indicate the presence of linear, branched, and terminal glycerol units.
Table 1: Illustrative ¹H NMR Chemical Shift Assignments for Polyglyceryl Ester Analysis
| Proton Type | Typical Chemical Shift (δ, ppm) | Structural Information |
| Polyglycerol Backbone (CH, CH₂) | 3.4 - 4.2 | Degree of polymerization, branching |
| Esterified Glycerol Protons | 4.8 - 5.3 | Degree of esterification |
| Oleate Vinyl Protons (-CH=CH-) | 5.3 - 5.4 | Oleate chain identification |
| Oleate Methylene Protons (α to C=O) | 2.2 - 2.4 | Ester linkage confirmation |
| Terminal Methyl Protons (Oleate) | 0.8 - 0.9 | Fatty acid chain identification |
Mass Spectrometry (MS) for Oligomer Distribution and Molecular Weight
Mass Spectrometry (MS) is indispensable for determining the molecular weight distribution of the oligomers present in a Polyglyceryl-10 Heptaoletate sample. Due to the complexity of the mixture, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used, often coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap.
The resulting mass spectrum reveals a distribution of species corresponding to polyglycerol-10 esterified with varying numbers of oleate chains (e.g., hexa-, hepta-, octa-oleates). High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of each peak, confirming the identity of the different ester species and helping to distinguish them from other potential components. nih.gov This data is crucial for building a comprehensive profile of the product and understanding the statistical nature of its composition. nih.gov
Table 2: Hypothetical Oligomer Distribution in a Polyglyceryl-10 Heptaoletate Sample by ESI-MS
| Detected Species | Average Molecular Weight ( g/mol ) | Relative Abundance (%) |
| Polyglyceryl-10 Hexaoleate | ~2430 | 15 |
| Polyglyceryl-10 Heptaoletate | ~2694 | 55 |
| Polyglyceryl-10 Octaoleate | ~2958 | 25 |
| Other Species | Variable | 5 |
Chromatographic Separation Techniques for Component Analysis
Given that Polyglyceryl-10 Heptaoletate is part of a complex mixture, chromatographic techniques are essential for separating its components. ufrgs.br The choice of method depends on the specific information required.
High-Performance Liquid Chromatography (HPLC) is a primary tool. nih.gov Reversed-phase HPLC (RP-HPLC) can separate the ester mixture based on hydrophobicity, which is influenced by the number of oleate chains. For instance, a Polyglyceryl-10 Octaoleate would be more hydrophobic and have a longer retention time than a Hexaoleate. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of each separated peak, providing a detailed quantitative overview of the ester distribution. nih.gov
For separating isomers, more specialized chromatographic methods are needed. The use of columns with different selectivities, such as porous graphitic carbon, has been shown to be effective in separating diastereoisomers of polyglycerol esters. cir-safety.org Additionally, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), can be used to separate oligomers based on their hydrodynamic volume, offering another dimension of analysis for the distribution of polyglycerol chain lengths. ulisboa.pt
Conformational Dynamics and Molecular Architecture of POLYGLYCERYL-10 HEPTAOLEATE
The functionality of Polyglyceryl-10 Heptaoletate as a surfactant is governed by its three-dimensional structure and conformational flexibility in different environments. Molecular dynamics (MD) simulations are a key computational tool used to study these aspects.
Investigating Isomeric Forms and Their Distribution
Isomerism in Polyglyceryl-10 Heptaoletate is a significant source of its complexity. Isomers can arise from:
Constitutional Isomerism in the Polyglycerol Backbone: The ten glycerol units can be linked in various linear or branched configurations.
Positional Isomerism of the Oleate Groups: The seven oleate chains can be attached to any of the available hydroxyl groups on the polyglycerol-10 backbone.
Stereoisomerism: Each glycerol unit contains a stereocenter, leading to a large number of possible diastereomers.
Analyzing this isomeric distribution is a formidable challenge. The combination of advanced chromatographic separation and high-resolution mass spectrometry is the most effective approach. nih.govcir-safety.org As mentioned, liquid chromatography with specialized stationary phases can separate certain isomers. cir-safety.org HRMS, coupled with tandem MS (MS/MS), can then be used to fragment the separated isomeric ions. The resulting fragmentation patterns can sometimes provide clues about the substitution pattern of the oleate groups on the polyglycerol frame, helping to differentiate between positional isomers. A comprehensive analysis often involves creating a structural database of all probable isomers and comparing theoretical fragmentation patterns with experimental data. nih.gov
Interfacial and Colloidal Science of Polyglyceryl 10 Heptaoleate
Surface Activity and Interfacial Tension Reduction Mechanisms
Polyglyceryl-10 Heptaoleate, as a nonionic surfactant, exhibits significant surface activity due to its amphiphilic molecular structure. This structure consists of a hydrophilic polyglyceryl-10 head and a hydrophobic heptaoleate tail. This dual nature drives the molecules to align at the interface between two immiscible phases, such as oil and water, thereby reducing the interfacial tension.
The mechanism of interfacial tension reduction involves the surfactant molecules displacing the water and oil molecules at the interface. The hydrophilic polyglyceryl portion orients towards the aqueous phase, while the lipophilic oleate (B1233923) chains orient towards the oil phase. This arrangement disrupts the cohesive energy at the interface, leading to a marked decrease in interfacial tension. Research on the closely related compound Polyglyceryl-10 Monooleate demonstrates this principle effectively. A study showed that even a small concentration of 0.25% (wt/wt) of Polyglyceryl-10 Monooleate in caprylic/capric triglyceride (CCT) could dramatically reduce the interfacial tension against water from 24 mN/m to just 0.6 mN/m. researchgate.net Increasing the concentration to 1% (wt/wt) only slightly lowered the tension further to 0.2 mN/m, indicating high efficiency at low concentrations. researchgate.net This potent surface activity is a key characteristic of polyglyceryl esters.
Table 1: Interfacial Tension Reduction by a Related Polyglyceryl Ester Data based on Polyglyceryl-10 Monooleate in Caprylic/Capric Triglyceride (CCT) vs. Water.
| Concentration of Polyglyceryl-10 Monooleate (% wt/wt) | Interfacial Tension (mN/m) |
|---|---|
| 0 (Control) | 24 |
| 0.25 | 0.6 |
| 1.0 | 0.2 |
Source: ResearchGate researchgate.net
Emulsification Principles and Stability in Oil-in-Water Systems
This compound is an effective emulsifier for oil-in-water (O/W) systems, a function governed by its hydrophilic-lipophilic balance (HLB). Surfactants with HLB values in the range of 8-18 are generally suitable for creating O/W emulsions. nih.gov Related compounds like Polyglyceryl-10 Oleate have an HLB value of approximately 10-12.5, placing them firmly in the category of O/W emulsifiers. atamanchemicals.comhallstarbeauty.com
The principle of emulsification involves the surfactant forming a protective film around the dispersed oil droplets within the continuous water phase. The hydrophobic tails of this compound anchor into the oil droplet, while the bulky, hydrophilic polyglyceryl heads extend into the water phase. This creates a steric barrier that prevents the oil droplets from coalescing, thus ensuring the stability of the emulsion. specialchem.com This mechanism allows for the creation of stable, long-lasting creams and lotions. atamanchemicals.com
W/O Emulsifier Functionality and High Water Content Stability
While the HLB value of this compound suggests a primary function as an O/W emulsifier, polyglyceryl esters can also stabilize water-in-oil (W/O) emulsions, particularly under specific conditions. Surfactants with HLB values between 3 and 6 are typically used for W/O emulsions. nih.gov However, compounds like Polyglycerol Polyricinoleate (PGPR), another polyglyceryl ester, are well-known for their ability to create stable W/O emulsions even with high water content. nih.govupm.edu.my
The stability of these W/O emulsions is often dependent on factors such as the concentration of the emulsifier and the oil volume fraction. upm.edu.myresearchgate.net For instance, studies on PGPR-stabilized W/O emulsions found that optimal stability and small droplet size (~5 µm) were achieved at a 4% emulsifier concentration with oil volume fractions of 0.7 to 0.8. upm.edu.myresearchgate.net At high concentrations, the emulsifier molecules can pack tightly at the interface, creating a robust film that prevents the dispersed water droplets from merging. This functionality allows for the creation of stable W/O systems despite a high internal water phase.
Phase Inversion Mechanisms and Emulsion Morphology
Phase inversion is a phenomenon where an emulsion changes its type, for example, from O/W to W/O. This transformation can be induced by changing formulation variables such as temperature, component ratios, or electrolyte concentration. researchgate.net There are two primary mechanisms for phase inversion:
Transitional Inversion: This occurs when formulation changes alter the surfactant's HLB, causing a gradual shift in its affinity for the oil or water phase. For instance, for some nonionic surfactants, increasing temperature can make the hydrophilic head group less hydrated and more lipophilic, favoring a transition from an O/W to a W/O emulsion. This process often involves passing through a bicontinuous or microemulsion phase. epa.gov
Catastrophic Inversion: This is a more abrupt change driven by an increase in the volume fraction of the dispersed phase. As more of the internal phase is added, the droplets become increasingly packed until they can no longer be accommodated as discrete spheres, forcing the emulsion to invert to a state where the formerly dispersed phase becomes continuous. epa.gov
The morphology of the resulting emulsion—the size and distribution of the droplets—is highly dependent on the inversion mechanism. Transitional inversion can often lead to the formation of nanoemulsions with very small droplet sizes, whereas catastrophic inversion typically results in larger droplets. epa.gov
Self-Assembly Behavior in Aqueous and Non-Aqueous Media
Like other surfactants, this compound molecules can spontaneously self-assemble into organized structures in both aqueous and non-aqueous solutions. This behavior is driven by the hydrophobic effect, where the hydrophobic tails seek to minimize their contact with water by aggregating together, leaving the hydrophilic heads to interface with the aqueous environment. mdpi.com
Micellization Characteristics and Critical Micelle Concentration (CMC)
In an aqueous solution, once the concentration of the surfactant reaches a certain threshold, individual molecules (monomers) begin to aggregate into spherical structures known as micelles. mdpi.com This threshold is called the Critical Micelle Concentration (CMC). wikipedia.orgalfa-chemistry.com Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing concentration. Above the CMC, additional surfactant molecules preferentially form micelles, and the surface tension remains relatively constant. wikipedia.org
Studies on related compounds, such as Polyglyceryl-10 Monocaprylate, show that they can self-assemble into nano-scaled micelles in water. nih.govmdpi.com Dynamic light scattering experiments revealed that at concentrations of 2.5 wt% and 5 wt%, Polyglyceryl-10 Monocaprylate formed nanoparticles (micelles) with a diameter of approximately 100 nm and a narrow size distribution. nih.govmdpi.comresearchgate.netnih.gov
Table 2: Self-Assembly Characteristics of a Related Polyglyceryl Ester Data based on Polyglyceryl-10 Monocaprylate in deionized water.
| Concentration (% wt) | Appearance | Particle Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| 2.5 | Transparent | ~100 | ~0.1 |
| 5.0 | Transparent | ~100 | ~0.1 |
| 10.0 | Transparent | - | - |
Formation of Liquid Crystalline Phases and Self-Assembled Structures
At higher concentrations or under specific conditions of temperature and composition, surfactants can form more complex, ordered structures beyond simple micelles. These are known as lyotropic liquid crystalline phases. nih.gov These phases, such as hexagonal, lamellar, and cubic structures, possess a degree of order between that of a true liquid and a solid crystal. mdpi.com
The formation of these self-assembled structures is governed by the geometry of the surfactant molecule and interactions between molecules. mdpi.com While specific data on the liquid crystalline phases of this compound is not available, the potential for such self-assembly is inherent to its amphiphilic nature. For instance, systems containing monoolein, another oleic acid ester, are well-known to form various liquid crystalline phases, including inverse bicontinuous cubic and inverse hexagonal phases. nih.gov It is plausible that this compound, in combination with other components or at high concentrations, could also form similar complex, self-assembled structures. nih.gov
Information regarding this compound is not available in the public domain.
Extensive research for scholarly articles, patents, and technical data sheets has yielded no specific information on the chemical compound "this compound" in the context of its interfacial and colloidal science, particularly concerning its interaction with solid particles and its role in dispersion stability.
The available scientific literature and commercial resources primarily focus on other esters of polyglyceryl-10, such as polyglyceryl-10 oleate and polyglyceryl-10 hexaoleate. While these related compounds are recognized for their roles as emulsifiers and dispersing agents, the specific properties and performance data for this compound are not documented in the searched resources.
Consequently, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables as requested, because the foundational data for "this compound" is absent from the public record. Further investigation into proprietary industry research or specialized chemical databases not publicly accessible may be required to obtain the necessary information.
Rheological Behavior and Texture Modification by Polyglyceryl 10 Heptaoleate in Model Systems
Impact of POLYGLYCERYL-10 HEPTAOLEATE on Viscosity and Flow Properties of Dispersions
Polyglyceryl-10 heptaoletate is utilized to control and modify the viscosity of dispersions, such as emulsions and creams. Its effectiveness as a viscosity modifier stems from its ability to influence the interactions between the dispersed and continuous phases. The addition of polyglyceryl esters to emulsions has been shown to increase viscosity, a phenomenon linked to a reduction in droplet size and a corresponding increase in interparticle interactions. researchgate.net
The concentration of polyglyceryl-10 heptaoletate is a critical factor in determining the final viscosity of a dispersion. As the concentration of the emulsifier increases, there is generally a corresponding increase in viscosity. This is attributed to the formation of a more structured network within the continuous phase and a greater resistance to flow. The specific relationship between concentration and viscosity can vary depending on the other components of the formulation, such as the type and concentration of the oil phase.
To illustrate the impact of polyglyceryl ester concentration on emulsion viscosity and droplet size, the following table presents data from a study on recombined dairy cream stabilized with various polyglyceryl esters. While this data does not specifically represent Polyglyceryl-10 Heptaoletate, it provides a representative example of the trends observed with this class of emulsifiers.
| Polyglyceryl Ester Concentration (%) | Viscosity (cP) | Mean Particle Size (μm) |
|---|---|---|
| 0.0 | 41.92 | 2.75 |
| 0.3 | 73.50 | 1.73 |
| 0.5 | 85.60 | 1.65 |
| 0.7 | 92.80 | 1.57 |
| 0.9 | 100.00 | 1.48 |
Gelation Phenomena and Network Formation in Formulations
Polyglyceryl esters, including those with a decaglycerol (B1678983) head group like polyglyceryl-10 heptaoletate, can induce gelation in aqueous and oil-based systems. This is due to their ability to self-assemble into various liquid crystalline phases, such as lamellar and hexagonal structures. researchgate.netresearchgate.net These ordered structures can entrap the solvent, leading to the formation of a gel network and a significant increase in viscosity.
The formation of a stable lamellar gel phase has been observed in aqueous solutions of polyglyceryl ester mixtures. researchgate.netnih.gov This gel network is composed of bimolecular layers of the surfactant that arrange themselves in a structured manner, immobilizing the water molecules within the layers. The stability of this gel phase can be influenced by factors such as temperature and the presence of other components in the formulation. nih.gov In oil-in-water emulsions, the formation of a crystalline bilayer network in the aqueous phase by the emulsifier and consistency enhancers is crucial for viscosity build-up and achieving a cream-like consistency. mdpi.com
The ability of polyglyceryl-10 heptaoletate to form such networks is dependent on its concentration, the temperature, and the composition of the system. At certain concentrations, these esters can form stable alpha crystalline gel concentrates in water/oil emulsions, which are stable for prolonged periods. mdpi.com
Thixotropic and Viscoelastic Properties of this compound-Containing Systems
Emulsions and other dispersions containing polyglyceryl-10 heptaoletate often exhibit non-Newtonian flow behavior, including thixotropy and viscoelasticity. Thixotropy is the time-dependent shear thinning property where a fluid's viscosity decreases over time under constant shear stress and then recovers when the stress is removed. This behavior is desirable in many cosmetic and pharmaceutical products, as it allows for easy application followed by the reformation of the product's structure.
The thixotropic behavior in emulsions is often associated with the breakdown and recovery of the internal structure, such as the flocculation and deflocculation of droplets. researchgate.net Polyglyceryl-10 heptaoletate, by forming a structured network at the oil-water interface and in the continuous phase, contributes to this behavior. When shear is applied, the network is disrupted, leading to a decrease in viscosity. Upon removal of the shear, the network can reform, and the viscosity increases.
Viscoelasticity is the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. In emulsions, this is often characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. Emulsions stabilized with polyglyceryl esters can exhibit viscoelastic behavior due to the formation of a viscoelastic interfacial layer and the development of a network structure within the continuous phase. nih.govmdpi.com The relative magnitudes of G' and G'' can indicate whether the system is more solid-like (G' > G'') or liquid-like (G' < G'').
The following table illustrates the typical viscoelastic properties of an oil-in-water emulsion, showing the dependence of the storage and loss moduli on the concentration of a structuring agent. While not specific to Polyglyceryl-10 Heptaoletate, it demonstrates the general principles.
| Structuring Agent Concentration (%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Behavior |
|---|---|---|---|
| 1 | 10 | 15 | Liquid-like (G'' > G') |
| 3 | 50 | 40 | Gel-like (G' > G'') |
| 5 | 200 | 80 | Strong Gel-like (G' >> G'') |
Interplay between Rheology, Microstructure, and Stability of Emulsions
The microstructure of an emulsion stabilized by polyglyceryl-10 heptaoletate is not limited to the droplets themselves but also includes the network formed by the emulsifier in the continuous phase. As discussed, the formation of liquid crystalline phases and gel networks significantly impacts the rheological behavior, imparting a more solid-like character to the emulsion and enhancing its physical stability. nih.govmdpi.com The steric interactions between the oil droplets and the crystalline bilayer structures in the aqueous phase are crucial for the build-up of a cream-like consistency. mdpi.com
Molecular Interactions of Polyglyceryl 10 Heptaoleate with Biomacromolecules and Model Biological Interfaces in Vitro Studies
Interactions with Lipid Bilayers and Model Membranes
In vitro research specifically detailing the interactions of POLYGLYCERYL-10 HEPTAOLEATE with lipid bilayers and model membranes is not extensively available in publicly accessible scientific literature. However, based on its chemical structure as a polyglyceryl ester, a class of non-ionic surfactants, its expected behavior can be inferred.
Theoretically, this compound, with its relatively large hydrophilic polyglycerol head (ten glycerol (B35011) units) and multiple hydrophobic oleic acid tails, would be expected to partition at the aqueous-lipid interface of a membrane. Its oleic acid chains could intercalate into the hydrophobic core of the lipid bilayer, while the polyglycerol head would remain in the aqueous phase. This interaction could lead to several effects on the membrane, such as:
Alteration of membrane fluidity: The insertion of the bulky oleate (B1233923) chains could disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity.
Induction of membrane curvature: The relatively large headgroup size compared to the cross-sectional area of the tails could induce positive membrane curvature, potentially leading to the formation of micelles or vesicles.
Increased membrane permeability: Disruption of the lipid packing could create transient pores or defects in the bilayer, increasing its permeability to ions and small molecules.
It is important to emphasize that these are hypothesized interactions based on the general behavior of polyglyceryl esters. Specific experimental data from techniques such as differential scanning calorimetry (DSC), fluorescence spectroscopy, or neutron/X-ray scattering would be required to confirm and quantify these effects for this compound.
Protein-Surfactant Interactions and Conformational Changes
Specific in vitro studies on the interaction between this compound and proteins, and any resulting conformational changes, are not readily found in the scientific literature. The interactions between surfactants and proteins are complex and depend on the nature of both the surfactant and the protein, as well as the surrounding environmental conditions.
Generally, non-ionic surfactants like polyglyceryl esters are considered to be milder in their interaction with proteins compared to ionic surfactants. semanticscholar.org Their interactions are primarily driven by hydrophobic forces between the surfactant's non-polar tails and hydrophobic regions on the protein surface.
For this compound, the oleic acid tails could bind to exposed hydrophobic patches on a protein. Depending on the concentration of the surfactant and the stability of the protein, this interaction could lead to:
Stabilization: At low concentrations, the surfactant may bind to hydrophobic regions and prevent protein aggregation, thus stabilizing the protein's native conformation.
Conformational changes: At higher concentrations, the surfactant molecules could begin to disrupt the protein's tertiary and secondary structure, leading to partial or complete unfolding. The large polyglycerol headgroup might also play a role through steric hindrance or hydrogen bonding with the protein surface.
Studies on other polyglyceryl fatty acid esters have shown their ability to interact with proteins at interfaces, for instance, in the stabilization of emulsions. semanticscholar.org However, without specific experimental data for this compound, any discussion on its specific effects on protein conformation remains speculative. Techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) would be necessary to characterize these interactions.
Encapsulation Mechanisms for Hydrophobic and Hydrophilic Molecules
There is a lack of specific research detailing the encapsulation mechanisms of this compound for either hydrophobic or hydrophilic molecules. However, its properties as a non-ionic surfactant and emulsifier suggest its potential utility in forming encapsulation systems.
Polyglyceryl esters are widely used in the food, cosmetic, and pharmaceutical industries to create emulsions and other delivery systems. mdpi.com Their ability to form structures such as micelles and vesicles allows for the entrapment of various molecules.
Encapsulation of Hydrophobic Molecules: Due to its seven oleic acid tails, this compound possesses a significant hydrophobic domain. It is expected to be effective in encapsulating lipophilic molecules. In an aqueous environment, these molecules would likely partition into the hydrophobic core of micelles or the lipid bilayer of vesicles formed by the surfactant.
Encapsulation of Hydrophilic Molecules: The large polyglycerol headgroup could facilitate the encapsulation of hydrophilic molecules. This could occur within the aqueous core of vesicles or potentially through interactions with the polyglycerol shell of micelles. The efficiency of encapsulating hydrophilic compounds would depend on the specific structure and stability of the aggregates formed by this compound in solution.
Nanoemulsions formulated with polyglyceryl esters have been investigated for the delivery of active compounds, demonstrating their potential as carriers. nih.govresearchgate.net The specific mechanisms and efficiencies of encapsulation by this compound would need to be determined through dedicated in vitro studies.
Modulation of In Vitro Transport across Permeable Barriers (Mechanistic Studies)
Mechanistic in vitro studies on the modulation of transport across permeable barriers by this compound are not available in the current scientific literature. Surfactants, in general, can influence the transport of molecules across biological and artificial barriers through various mechanisms.
Given its surface-active properties, this compound could potentially modulate barrier permeability by:
Disrupting membrane integrity: As discussed in section 6.1, its interaction with the lipid bilayer could increase membrane fluidity and create transient pores, thereby enhancing the paracellular transport of molecules.
Altering tight junctions: In cell-based models, surfactants can sometimes interact with the proteins that form tight junctions between cells, leading to a temporary opening of the paracellular pathway.
Facilitating transcellular transport: By increasing the solubility of poorly water-soluble compounds in the aqueous donor phase or by interacting with the cell membrane, it might enhance their uptake and transport across the cells.
The extent and nature of these effects would be highly dependent on the concentration of this compound, the specific type of permeable barrier (e.g., Caco-2 cell monolayers, artificial membranes), and the properties of the molecule being transported. To understand these mechanisms, in vitro transport studies measuring parameters like transepithelial electrical resistance (TEER) and the flux of marker molecules would be essential. researchgate.net
Applications of Polyglyceryl 10 Heptaoleate in Advanced Material Science and Sustainable Formulations Research
Role in Sustainable Chemistry and Bio-Based Materials
Polyglyceryl esters are recognized for their contributions to sustainable chemistry, a field focused on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. mdpi.com These compounds are generally derived from renewable and bio-based raw materials. researchgate.net The hydrophilic polyglycerin head is synthesized from glycerin, a byproduct of biodiesel production, while the lipophilic fatty acid tails are typically sourced from vegetable oils like sunflower or olive oil. specialchem.comspecialchem.com
Application in Advanced Delivery Systems (Non-Pharmaceutical, Non-Clinical)
The amphiphilic nature of polyglyceryl esters, possessing both water-loving (hydrophilic) and oil-loving (lipophilic) segments, allows them to form structured systems in solution, such as micelles or nanoparticles. researchgate.net Research on related compounds, like polyglyceryl-10 caprylates, has demonstrated their ability to self-assemble into nano-scaled particles, which can serve as delivery vehicles. researchgate.net These structures are capable of encapsulating and transporting active substances.
While specific studies on Polyglyceryl-10 Heptaoleate are not available, its molecular structure suggests a potential for similar applications in non-pharmaceutical and non-clinical advanced delivery systems. The large lipophilic portion, conferred by seven oleic acid chains, could create stable emulsions suitable for delivering active ingredients in industrial or agricultural contexts. For instance, it could be investigated for its utility in formulating controlled-release systems for agrochemicals or for encapsulating sensitive agents in advanced material coatings. The ability of polyglycerin-based emulsifiers to form multi-lamellar emulsion structures, which mimic biological membranes, is another area of interest for creating effective delivery platforms. google.com
Research on Emulsifier Functionality in Food Science Formulations
Polyglyceryl fatty acid esters are approved and widely utilized as food additives, primarily for their emulsifying properties. mdpi.comnih.gov They are effective in stabilizing oil-in-water emulsions, which are fundamental to the structure and texture of numerous food products, including ice cream, sauces, and baked goods. atamanchemicals.com The functionality of these emulsifiers is determined by their Hydrophilic-Lipophilic Balance (HLB), which can be tailored by adjusting the degree of polymerization of the glycerol (B35011) backbone and the number and type of fatty acid chains. mdpi.comnii.ac.jp
Given its structure, this compound would be expected to have a low HLB value due to the high degree of esterification with oleic acid, making it a potent water-in-oil (W/O) emulsifier. Although research specifically on its application in food science is not documented in the provided sources, its properties could be of interest for creating stable W/O emulsions, such as margarines or low-fat spreads. The general class of polyglyceryl esters is known for its high safety and resistance to acidic conditions, which are valuable characteristics in food formulations. nikkolgroup.com
Development of High-Performance Emulsions for Industrial and Research Applications (excluding cosmetic product development specifics)
Beyond the food and cosmetic sectors, emulsifiers are critical components in a wide array of industrial products, including lubricants, textiles, and plastics. atamanchemicals.com Polyglyceryl esters offer a bio-based, sustainable alternative to synthetic surfactants in these applications. Their ability to form stable emulsions is crucial for the performance of metalworking fluids, textile processing agents, and in polymerization reactions.
The specific structure of this compound, with its large, branched lipophilic tail, suggests it could be a highly effective stabilizer for emulsions containing a high oil phase. This could be advantageous in formulating industrial lubricants or hydraulic fluids where stability under high-shear and varying temperature conditions is required. Related compounds like Polyglyceryl-10 Oleate (B1233923) are used as emulsifiers, dispersants, and viscosity modifiers in such industrial contexts. atamanchemicals.comnanotrun.com Research into this compound could explore its potential to create highly stable, high-internal-phase emulsions for advanced material synthesis or specialized industrial cleaning applications.
Integration into Polymer Science and Biopolymer Composites
The field of polymer science is increasingly focused on the development of materials from renewable resources. mdpi.com Biopolymers, derived from sources like polysaccharides and proteins, offer a sustainable alternative to traditional petroleum-based plastics but sometimes lack certain desired mechanical or thermal properties. mdpi.com Polyglyceryl fatty acid esters, being derived from bio-based materials, are considered important biopolymers themselves. researchgate.net
These esters can be integrated into biopolymer composites to act as plasticizers, compatibilizers, or surface-modifying agents. By incorporating such molecules, it is possible to improve the flexibility, processability, and interfacial adhesion of biocomposite materials. mdpi.com While there is no specific research on the integration of this compound into polymer composites, its large molecular structure and fatty acid composition could potentially be leveraged to modify the properties of bioplastics like Polylactic Acid (PLA) or Polyhydroxyalkanoates (PHAs). mdpi.com It could be investigated as a bio-based additive to enhance the ductility or impact resistance of these materials, contributing to the development of advanced, fully sustainable composites.
Data on Related Polyglyceryl-10 Esters
Since specific data for this compound is not available, the following table summarizes the properties and applications of a closely related and well-documented compound, Polyglyceryl-10 Oleate, to provide context on the general functionality of this class of materials.
| Property | Description | Source(s) |
| Chemical Class | Non-ionic surfactant, Polyglyceryl Ester | specialchem.comnikkolgroup.com |
| Origin | Derived from vegetable-based glycerin and oleic acid (e.g., from sunflower or rapeseed oil). | specialchem.comatamanchemicals.com |
| Primary Functions | Emulsifier (O/W), dispersant, solubilizer, viscosity modifier, skin conditioning agent. | specialchem.comatamanchemicals.comnanotrun.com |
| HLB Value | Approximately 10-12.5, making it a good oil-in-water (O/W) emulsifier. | atamanchemicals.comhallstarbeauty.com |
| Appearance | Colorless to light yellow, viscous liquid. | nanotrun.com |
| Solubility | Dispersible in hot water; soluble in ethanol (B145695) and oils. | nanotrun.comhallstarbeauty.com |
| Key Features | High safety, good acid and salt resistance, biodegradable, non-irritating. | nikkolgroup.comhallstarbeauty.com |
| Industrial Uses | Foods, pharmaceuticals, plastics, lubricants, textiles. | atamanchemicals.com |
Environmental Fate, Biodegradation Pathways, and Ecotoxicological Research of Polyglyceryl 10 Heptaoleate
Biodegradability Studies under Aerobic and Anaerobic Conditions
Polyglyceryl-10 Heptaoate, as a polyglyceryl ester of oleic acid, is anticipated to be biodegradable. Polyglycerol esters are generally recognized for their favorable environmental profile, including good biodegradability. nih.gov The ester linkages in Polyglyceryl-10 Heptaoate are susceptible to hydrolysis, which is a key step in the degradation process. This hydrolysis can be mediated by microbial enzymes, breaking down the molecule into polyglycerol-10 and oleic acid.
Under aerobic conditions, it is expected that Polyglyceryl-10 Heptaoate would undergo ultimate biodegradation. The constituent oleic acid, a common fatty acid, is readily mineralized by a wide variety of microorganisms to carbon dioxide and water. The polyglycerol moiety is also expected to biodegrade, although the rate may be influenced by the degree of polymerization.
In anaerobic environments, the biodegradation of Polyglyceryl-10 Heptaoate is also plausible. The initial hydrolytic cleavage of the ester bonds would likely occur, followed by the anaerobic degradation of oleic acid and polyglycerol-10. The anaerobic breakdown of long-chain fatty acids is a well-established process, ultimately leading to the formation of methane (B114726) and carbon dioxide.
Table 1: Illustrative Biodegradability Data for Structurally Related Fatty Acid Esters This table presents representative data for similar compounds to infer the likely biodegradability of Polyglyceryl-10 Heptaoate, for which specific data is not publicly available.
| Test Substance (Analogue) | Test Guideline | Duration | Result | Classification |
|---|---|---|---|---|
| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane (B17298) | OECD 301F | 28 days | 86% | Readily Biodegradable epa.gov |
| Fatty acids, C8-10, triesters with trimethylolpropane | OECD 301F | 28 days | 78% | Readily Biodegradable epa.gov |
Degradation Kinetics and Mechanisms in Various Environmental Compartments
The degradation of Polyglyceryl-10 Heptaoate in the environment is expected to proceed primarily through biotic pathways, with abiotic degradation likely playing a lesser role. The primary mechanism of degradation is anticipated to be enzymatic hydrolysis of the ester bonds, followed by the microbial metabolism of the resulting polyglycerol and oleic acid components.
In aquatic environments, the rate of degradation will be influenced by factors such as microbial population density, temperature, pH, and nutrient availability. In soil and sediment, the compound is likely to adsorb to organic matter, which may affect its bioavailability and degradation rate. The kinetics of degradation are expected to follow a first-order model, with a half-life that would be indicative of a non-persistent substance.
While specific kinetic data for Polyglyceryl-10 Heptaoate is not available, studies on other potential endocrine-disrupting compounds using the OECD 301F test have determined biodegradation half-lives. For example, 4-n-nonylphenol and bisphenol A had half-lives of 4.3 and 1.3 days, respectively. nih.gov Given the expected ready biodegradability of Polyglyceryl-10 Heptaoate, its degradation half-life in a biologically active environment is likely to be in a similar range.
Ecotoxicological Impact Assessment on Aquatic and Terrestrial Model Organisms (Research Focus, Not Safety Profile)
The ecotoxicological profile of Polyglyceryl-10 Heptaoate is not well-documented in scientific literature. However, based on the nature of its constituents, it is predicted to have a low order of toxicity to aquatic and terrestrial organisms. Oleic acid is a naturally occurring fatty acid and is not considered to be ecotoxic. Polyglycerols are also generally regarded as having low toxicity.
For aquatic organisms, standard tests would involve species such as Daphnia magna (water flea) for invertebrates and fish species like the zebrafish (Danio rerio) or fathead minnow (Pimephales promelas). chemsafetypro.com The endpoints for acute toxicity are typically the EC50 (median effective concentration) for immobilization of daphnids and the LC50 (median lethal concentration) for fish, usually over 48 and 96 hours, respectively. chemsafetypro.com Chronic toxicity studies would assess endpoints such as reproduction in Daphnia magna. chemsafetypro.com
For terrestrial organisms, a common test species is the earthworm Eisenia fetida. researchgate.net Studies with this organism can assess acute toxicity (mortality) as well as sublethal effects on growth and reproduction. mdpi.com
Due to the lack of specific data for Polyglyceryl-10 Heptaoate, the following table provides an illustrative representation of expected ecotoxicity data based on the low toxicity profile of similar substances.
Table 2: Illustrative Ecotoxicological Data for Polyglyceryl-10 Heptaoate (Based on Predicted Low Toxicity) This table is for illustrative purposes only and is based on the expected low ecotoxicity of polyglyceryl esters. Specific experimental data for Polyglyceryl-10 Heptaoate is not currently available.
| Organism | Test Type | Endpoint | Predicted Value (mg/L or mg/kg) |
|---|---|---|---|
| Daphnia magna (Aquatic Invertebrate) | Acute | 48h EC50 | > 100 |
| Danio rerio (Fish) | Acute | 96h LC50 | > 100 |
| Eisenia fetida (Earthworm) | Acute | 14d LC50 | > 1000 |
Environmental Persistence and Bioaccumulation Potential (Academic Research)
The bioaccumulation potential of a substance is related to its lipophilicity (affinity for fats) and its resistance to metabolic degradation. While Polyglyceryl-10 Heptaoate is a relatively large molecule, it is expected to be metabolized in organisms. The hydrolysis of the ester linkages would break the molecule down into more polar and readily excretable components. Surfactants, in general, can be challenging for bioaccumulation modeling, but their potential is often low due to metabolism. regulations.goveosca.eu The bioconcentration factor (BCF) is a key parameter in assessing bioaccumulation potential. cefas.co.ukumweltbundesamt.de Given the metabolic susceptibility of the ester bonds, the BCF for Polyglyceryl-10 Heptaoate is predicted to be low.
Strategies for Minimizing Environmental Footprint in Production and Application
Minimizing the environmental footprint of Polyglyceryl-10 Heptaoate involves considerations throughout its lifecycle, from raw material sourcing and production to its use and disposal.
Sustainable Sourcing and Production:
Renewable Feedstocks: The production of Polyglyceryl-10 Heptaoate relies on oleic acid and glycerol (B35011). Sourcing these from sustainably managed agricultural resources is crucial.
Green Chemistry Principles: The esterification process should ideally employ green chemistry principles, such as the use of enzymatic catalysts instead of harsh chemical catalysts. researchgate.net This can reduce energy consumption and waste generation.
Energy Efficiency: Implementing energy-efficient technologies in the manufacturing process can significantly lower the carbon footprint.
Application and End-of-Life:
Formulation for Biodegradability: When used in consumer products, formulations should be designed to ensure that the biodegradability of Polyglyceryl-10 Heptaoate is not hindered by other ingredients.
Consumer Education: Providing clear information to consumers about the proper disposal of products containing this ingredient can help ensure they enter appropriate waste streams.
Circular Economy Approaches: Exploring opportunities for upcycling or recycling in the broader context of the product's lifecycle can contribute to a more circular economy.
Analytical and Spectroscopic Techniques for Characterization and Quantification of Polyglyceryl 10 Heptaoleate
Advanced Chromatographic Methods for Purity and Composition Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating and quantifying the various components within commercial Polyglyceryl-10 Heptaoleate, which is inherently a mixture of different esterification products and isomers.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode coupled with mass spectrometry (MS) or an evaporative light scattering detector (ELSD), is a powerful tool for analyzing polyglyceryl esters (PGEs). nih.govresearchgate.net The complexity of PGEs, which differ by the degree of polymerization of glycerol (B35011) and the degree of esterification, requires optimized separation methods. nih.gov For a compound like this compound, a gradient elution program is typically employed, using solvents such as acetonitrile (B52724) and water with additives like formic acid to ensure good peak shape and ionization for MS detection. nih.gov The separation allows for the relative quantification of mono-esters, di-esters, and higher-order esters present in the sample. nih.gov
A typical HPLC-MS analysis would involve separating the different ester species on a C8 or C18 column. nih.gov The retention time generally increases with the degree of esterification and the length of the fatty acid chains, reflecting the increasing lipophilicity of the molecule.
Table 9.1: Representative HPLC-MS Parameters for Polyglyceryl Ester Analysis
| Parameter | Value/Condition |
|---|---|
| Column | Reversed-Phase C8 or C18, e.g., Aeris Widepore XB-C8 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-10 minute gradient from high aqueous to high organic content |
| Detector | Mass Spectrometer (e.g., QDA) or ELSD |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its high molecular weight and low volatility. However, GC-MS is an essential technique for determining the fatty acid composition of the molecule after hydrolysis and derivatization. The ester bonds are first cleaved, and the resulting oleic acid is converted into a more volatile derivative, typically a fatty acid methyl ester (FAME). The FAMEs are then separated on a capillary column and identified by their mass spectra. nih.gov This method confirms that oleic acid is the primary fatty acid component and can quantify any other fatty acids present as impurities.
Spectroscopic Techniques for Functional Group Analysis (e.g., FTIR, Raman Spectroscopy)
Vibrational spectroscopy techniques are used to confirm the chemical structure and identify the key functional groups within the this compound molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly effective for identifying the functional groups characteristic of a polyglyceryl ester. The spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found around 1740 cm⁻¹. Other significant peaks include the broad O-H stretching band from the unesterified hydroxyl groups of the polyglycerol backbone (around 3300-3500 cm⁻¹), the C-O stretching of the ester and ether linkages (1100-1300 cm⁻¹), and the various C-H stretching and bending vibrations from the aliphatic chains of the oleic acid and polyglycerol components (2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively). researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the non-polar bonds of the molecule's backbone. azolifesciences.com Key Raman shifts for this compound would include the C=O stretching of the ester group (around 1740 cm⁻¹), the C=C stretching from the oleic acid chain (around 1655 cm⁻¹), and various C-C and C-H vibrations. researchgate.netbohrium.com Raman spectroscopy is also a powerful non-invasive tool for quantifying the degree of unsaturation in the fatty acid chains and can be used to monitor chemical changes like oxidation. nih.gov
Table 9.2: Key Vibrational Spectroscopy Bands for this compound
| Wavenumber/Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Technique |
|---|---|---|---|
| ~3400 | O-H Stretch | Hydroxyl (Polyglycerol) | FTIR |
| ~2925 | Asymmetric CH₂ Stretch | Aliphatic Chains | FTIR, Raman |
| ~2855 | Symmetric CH₂ Stretch | Aliphatic Chains | FTIR, Raman |
| ~1740 | C=O Stretch | Ester | FTIR, Raman |
| ~1655 | C=C Stretch | Olefinic (Oleate) | Raman |
| ~1460 | CH₂ Scissoring | Aliphatic Chains | FTIR, Raman |
Microscopic Imaging Techniques for Morphological Characterization of Emulsions (e.g., Cryo-TEM, AFM)
When this compound is used as an emulsifier, microscopic techniques are vital for visualizing the morphology and structure of the resulting emulsion droplets.
Atomic Force Microscopy (AFM): AFM provides topographical information at the nanoscale by scanning a sharp probe over the sample surface. It can be used to image the surface of emulsion droplets and characterize the interfacial layer formed by the this compound molecules. researchgate.net AFM can provide insights into the emulsifier's packing at the interface and the surface roughness of the droplets, which can influence emulsion stability. nih.govtaylorfrancis.com
Light Scattering Techniques for Particle Size Distribution and Stability Analysis
Light scattering is the primary method for determining the droplet size distribution of emulsions stabilized by this compound.
Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov This information is used to calculate the hydrodynamic radius of the emulsion droplets and the polydispersity index (PDI), which indicates the broadness of the size distribution. nih.gov DLS is a rapid and non-invasive technique ideal for analyzing nanoemulsions and sub-micron emulsions. For an effective emulsifier like this compound, DLS would typically show a narrow size distribution with a low PDI, indicating a stable and uniform emulsion. nih.gov
Static Light Scattering (SLS): SLS, often integrated into laser diffraction instruments, measures the angular dependence of the scattered light intensity. It is suitable for a broader range of particle sizes, from nanometers to millimeters. nih.gov SLS is used to determine the mean particle size and distribution, which are critical parameters for predicting and monitoring the physical stability of an emulsion against mechanisms like creaming, flocculation, and coalescence. scielo.br
Table 9.3: Representative DLS Data for a Nanoemulsion Stabilized by a Polyglyceryl Ester
| Parameter | Typical Value | Description |
|---|---|---|
| Z-Average Diameter | 50 - 200 nm | Intensity-weighted mean hydrodynamic size of the emulsion droplets. |
| Polydispersity Index (PDI) | < 0.25 | A measure of the width of the particle size distribution. |
| Zeta Potential | -20 to -40 mV | Indicates the surface charge of the droplets, predicting colloidal stability. |
Note: While this compound is a non-ionic emulsifier, emulsions stabilized by such surfactants often exhibit a negative zeta potential due to the preferential adsorption of hydroxyl ions from the aqueous phase or the presence of anionic impurities. nih.gov
Thermal Analysis (DSC, TGA) for Phase Behavior and Stability
Thermal analysis techniques provide information about the physical and chemical changes that occur in this compound as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal transitions. tainstruments.com For this compound, DSC can be used to determine its melting and crystallization behavior. In the context of an emulsion, DSC can provide insights into the state of the oil and water phases (e.g., freezing and melting of water and oil) and can be used to study the influence of the emulsifier on the phase transitions of the dispersed and continuous phases. nih.govmdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of this compound. researchgate.net The TGA curve would show the temperature at which the compound begins to degrade and can provide information about its composition if different components degrade at distinct temperatures.
Table 9.4: Summary of Analytical Techniques and Information Obtained
| Technique | Abbreviation | Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Purity, composition, distribution of ester species |
| Gas Chromatography-Mass Spectrometry | GC-MS | Fatty acid profile after hydrolysis |
| Fourier-Transform Infrared Spectroscopy | FTIR | Functional groups, chemical structure confirmation |
| Raman Spectroscopy | Raman | Molecular structure, degree of unsaturation, C-C backbone |
| Cryogenic Transmission Electron Microscopy | Cryo-TEM | Droplet morphology, size, interfacial structure |
| Atomic Force Microscopy | AFM | Surface topography of droplets, interfacial properties |
| Dynamic Light Scattering | DLS | Hydrodynamic size, size distribution (PDI) of nanoparticles |
| Static Light Scattering | SLS | Particle size distribution for a wide range of sizes |
| Differential Scanning Calorimetry | DSC | Melting/crystallization points, phase behavior in emulsions |
Emerging Research Frontiers and Computational Approaches for Polyglyceryl 10 Heptaoleate
Computational Chemistry and Molecular Dynamics Simulations of POLYGLYCERYL-10 HEPTAOLEATE
Computational chemistry and molecular dynamics (MD) simulations offer a "computational microscope" to understand the behavior of molecules at an atomistic level. mdpi.comhw.ac.uk For a large and flexible molecule like this compound, these techniques can predict its conformational behavior, aggregation properties, and interactions at interfaces, which are critical for its function as an emulsifier.
MD simulations of related systems, such as hyperbranched polyglycerols (HPGs), reveal key structural characteristics. nih.gov Studies show that the radius of gyration (Rg) of the HPG core scales with the degree of polymerization, and the molecular shape becomes less anisotropic as the polymer grows. nih.gov The interior of the HPG core contains cavities, which are crucial for the encapsulation of guest molecules. nih.gov These insights into the polyglycerol moiety are foundational to understanding the behavior of the complete ester.
A hypothetical MD simulation of this compound would involve defining its molecular topology within a chosen force field (e.g., GROMOS, CHARMM, AMBER) and simulating its behavior in a solvent box (e.g., water, oil, or a water/oil interface) over time. Such simulations could elucidate:
Molecular Conformation: The probable shapes the molecule adopts in different environments. The seven oleic acid chains would likely exhibit significant flexibility and entanglement, while the polyglycerol headgroup would interact strongly with polar phases.
Aggregation Behavior: How individual molecules self-assemble to form micelles or other aggregates in solution, and the critical concentration at which this occurs.
Interfacial Dynamics: The orientation and packing of the molecule at an oil-water interface, which is fundamental to its role in stabilizing emulsions.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Example Value/Type | Purpose |
| Force Field | GROMOS54a7 | Defines the potential energy function for atoms and bonds. |
| Solvent Model | SPC/E (Water), OPLS-AA (Oil) | Represents the solvent environment accurately. |
| System Size | ~50,000 atoms | Ensures sufficient molecules and solvent for realistic behavior. |
| Temperature | 300 K | Simulates behavior at room temperature. |
| Pressure | 1 bar | Simulates behavior at standard atmospheric pressure. |
| Simulation Time | 100-500 nanoseconds | Allows the system to reach equilibrium and for dynamic processes to be observed. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Interfacial Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological activity. For surfactants like this compound, QSAR can be a powerful approach to predict interfacial properties without the need for extensive experimentation.
The goal of a QSAR model in this context would be to predict properties such as:
Hydrophile-Lipophile Balance (HLB): A key parameter for emulsifier selection. The HLB of PGEs can be adjusted over a wide range by changing the polyglycerol chain length or the degree of esterification. mdpi.comnih.gov
Surface Tension Reduction: The efficiency of the surfactant in lowering the surface tension of a liquid.
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form aggregates (micelles).
To build a QSAR model, one would first calculate a series of molecular descriptors for this compound and related PGEs. These descriptors quantify various aspects of the molecular structure. A statistical method, such as multiple linear regression or machine learning, is then used to find a mathematical equation linking these descriptors to the experimental property of interest.
Table 2: Potential Molecular Descriptors and Predicted Properties for QSAR Modeling of Polyglycerol Esters
| Molecular Descriptor (Input) | Description | Predicted Interfacial Property (Output) |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences diffusion and packing at interfaces. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. | Correlates strongly with HLB and emulsification behavior. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms (oxygen, nitrogen); indicates hydrophilicity. | Relates to the strength of interaction with the aqueous phase. |
| Number of Rotatable Bonds | A measure of molecular flexibility. | Affects the dynamics of interfacial film formation. |
Nanotechnology and Nanomaterials Integration with this compound
The integration of nanotechnology with functional ingredients like this compound is a rapidly advancing field, particularly in the development of sophisticated delivery systems for cosmetics and pharmaceuticals. mdpi.comnih.gov Due to its amphiphilic nature and large molecular size, this compound is an excellent candidate for forming and stabilizing various nanostructures.
Polyglycerol esters are known to enhance the stability and biocompatibility of nanoemulsions. researchgate.net Nanoemulsions are dispersions of oil and water with droplet sizes typically in the range of 20-200 nm, offering improved delivery and bioavailability of active ingredients. mdpi.com Given its low HLB value (resulting from seven lipophilic oleic acid chains), this compound would be particularly effective in stabilizing water-in-oil (W/O) nanoemulsions.
Beyond nanoemulsions, this compound could be integrated into other nanocarriers:
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate active compounds, offering controlled release and improved stability.
Liposomes and Niosomes: Vesicular systems that can carry both hydrophilic and lipophilic actives. Polyglyceryl esters can be incorporated into the vesicle bilayer to modify its properties.
Micellar Nanoparticles: Self-assembled structures that can solubilize poorly water-soluble ingredients, enhancing their delivery into the skin. mdpi.com
Table 3: Potential Applications of this compound in Nanotechnology
| Nanocarrier Type | Role of this compound | Potential Benefit |
| Nanoemulsions (W/O) | Primary Stabilizer/Emulsifier | Creation of highly stable, small-droplet emulsions for enhanced skin penetration. |
| Solid Lipid Nanoparticles (SLNs) | Co-surfactant/Stabilizer | Prevents particle aggregation and controls lipid crystallization. |
| Polymeric Nanoparticles | Surface Modifier | Improves biocompatibility and cellular uptake of the nanoparticles. |
| Liposomes | Bilayer Component | Modifies membrane fluidity and encapsulation efficiency. |
Hybrid Systems and Synergistic Effects with Other Functional Ingredients
In complex formulations, ingredients rarely act in isolation. The performance of this compound can be significantly enhanced through synergistic interactions with other functional components, creating hybrid systems with superior properties. A key area where synergy is exploited is in emulsion stabilization.
While this compound is an effective W/O emulsifier, combining it with a high-HLB (more hydrophilic) surfactant can create a more robust and stable interfacial film. This combination can produce stable oil-in-water (O/W) emulsions, which are often preferred for their lighter skin feel in cosmetic products. specialchem.com The blend of emulsifiers can pack more efficiently at the oil-water interface, reducing interfacial tension more effectively and creating a stronger barrier against droplet coalescence.
Synergistic effects can also be observed with other types of ingredients:
Consistency Enhancers: Ingredients like fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) or waxes can work with this compound to form liquid crystalline structures in the aqueous phase of an emulsion, significantly increasing its viscosity and long-term stability.
Polymers: Hydrophilic polymers (e.g., Xanthan Gum, Carbomer) can thicken the continuous phase of an emulsion, which slows down creaming or sedimentation, complementing the interfacial stabilization provided by the emulsifier.
Active Ingredients: The emulsifier can form structures that enhance the solubility and skin penetration of active ingredients, leading to improved efficacy.
Future Directions in Sustainable Chemistry and Materials Science Research for Polyglycerol Esters
Polyglycerol esters represent a significant step toward more sustainable materials in the chemical industry. scispace.comresearchandmarkets.com The future of research in this area is focused on enhancing their green credentials, improving their performance, and expanding their applications.
Key future directions include:
Greener Synthesis Routes: While current methods are based on renewable feedstocks (vegetable-derived glycerol (B35011) and fatty acids), research is ongoing to make the synthesis process itself more sustainable. mdpi.comresearchandmarkets.com This includes the use of enzymatic catalysts (e.g., lipases) instead of chemical catalysts, which operate under milder conditions and produce fewer byproducts. Microwave-assisted synthesis is another green chemistry approach being explored to improve reaction efficiency. researchgate.net
Advanced Characterization: The complexity of commercial PGEs, which are often mixtures of various esters, presents an analytical challenge. tandfonline.com Developing more sophisticated analytical techniques to better characterize these mixtures will allow for a clearer understanding of the relationship between composition and performance.
Tailored Molecular Architectures: Research into controlling the polymerization of glycerol could lead to polyglycerol backbones with more defined structures (e.g., linear vs. dendritic). This would enable the synthesis of PGEs with highly specific and predictable properties, tailored for advanced applications like drug delivery or functional food systems.
Circular Economy Integration: As a byproduct of biodiesel production, crude glycerol is an abundant and low-cost feedstock. tandfonline.com Optimizing the purification and polymerization of this crude glycerol into high-value polyglycerol esters is a key goal for integrating these materials into a circular economy.
Expanding Applications in Biomaterials: The biocompatibility and biodegradability of PGEs make them attractive for biomedical applications. globenewswire.com Future research will likely explore their use in tissue engineering, regenerative medicine, and as excipients in advanced pharmaceutical formulations. globenewswire.com
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for determining the purity and molecular composition of Polyglyceryl-10 Heptaoleate?
- Methodological Answer :
- Use High-Performance Liquid Chromatography (HPLC) with a C18 column and refractive index detection, employing an acetonitrile/water mobile phase (85:15 v/v) to separate and quantify components .
- Confirm structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify esterification patterns and glyceryl backbone conformation .
- Validate purity using Gas Chromatography-Mass Spectrometry (GC-MS) for residual fatty acid analysis, with helium as the carrier gas and a temperature gradient of 50–300°C .
Q. How should researchers design experiments to assess the emulsifying efficiency of this compound in model systems?
- Methodological Answer :
- Prepare oil-in-water emulsions with varying oil phases (e.g., squalane, triglycerides) and measure droplet size distribution via dynamic light scattering (DLS) .
- Evaluate stability under centrifugal force (3,000 rpm for 30 minutes) and thermal stress (25–50°C for 14 days), monitoring phase separation using turbidity measurements .
- Compare results against established emulsifiers (e.g., polysorbates) using ANOVA to determine statistical significance in emulsification capacity .
Q. What are the critical parameters for synthesizing this compound with high reproducibility?
- Methodological Answer :
- Control reaction temperature (180–220°C) and catalyst concentration (e.g., 0.5–1.0 wt% sodium hydroxide) to optimize esterification efficiency .
- Monitor reaction progress via acid value titration (ASTM D974) until values drop below 5 mg KOH/g, indicating completion .
- Purify the product via molecular distillation under vacuum (<1 mmHg) to remove unreacted oleic acid and oligomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on the thermal stability of this compound across different studies?
- Methodological Answer :
- Conduct accelerated stability studies under controlled conditions (40°C, 75% relative humidity) for 6 months, analyzing degradation products via Fourier-Transform Infrared Spectroscopy (FTIR) and High-Resolution Mass Spectrometry (HRMS) .
- Compare degradation kinetics using the Arrhenius equation to extrapolate shelf-life predictions, ensuring alignment with International Council for Harmonisation (ICH) guidelines .
- Address discrepancies by standardizing testing protocols (e.g., identical heating rates, sample preparation methods) across laboratories .
Q. What experimental frameworks are suitable for investigating the relationship between this compound’s esterification degree and its interfacial activity?
- Methodological Answer :
- Synthesize derivatives with controlled esterification degrees (e.g., 5–10 oleate groups) via stepwise addition of oleic acid, validated by MALDI-TOF mass spectrometry .
- Measure critical micelle concentration (CMC) using surface tension tensiometry and correlate with esterification levels via nonlinear regression analysis .
- Apply molecular dynamics simulations to model surfactant behavior at oil-water interfaces, comparing simulated data with experimental results .
Q. How should researchers design a study to evaluate the biocompatibility of this compound for pharmaceutical applications?
- Methodological Answer :
- Perform in vitro cytotoxicity assays (e.g., MTT assay on HaCaT keratinocytes) at concentrations ranging from 0.1–10 mg/mL, with exposure times of 24–72 hours .
- Assess skin irritation potential using reconstructed human epidermis models (EpiDerm™), measuring interleukin-1α release as an inflammation marker .
- Validate safety profiles through OECD Test Guideline 429 for skin sensitization, combining murine local lymph node assays with computational toxicology .
Data Contradiction and Analysis
Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Apply multivariate analysis (e.g., principal component analysis) to datasets from solubility studies, isolating variables such as solvent polarity index and temperature .
- Use Bland-Altman plots to assess agreement between methodologies (e.g., shake-flask vs. HPLC solubility measurements) .
- Conduct meta-analysis of published solubility data, weighting studies by sample size and methodological rigor to identify consensus values .
Methodological Best Practices
Q. How can researchers ensure reproducibility when characterizing this compound’s rheological properties?
- Methodological Answer :
- Standardize shear rate ranges (0.1–100 s⁻¹) and temperature (25°C ± 0.1) during rotational rheometry , using cone-plate geometries with 1° angle .
- Calibrate instruments with certified viscosity standards (e.g., NIST-traceable silicone oils) before each experiment .
- Report data using Ostwald-de Waele power-law model (τ = Kγⁿ) to describe flow behavior, ensuring consistency in parameter reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
